molecular formula C15H18O3 B14195748 Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester CAS No. 849927-48-6

Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester

Cat. No.: B14195748
CAS No.: 849927-48-6
M. Wt: 246.30 g/mol
InChI Key: TWRPSGPXCFCJGR-UHFFFAOYSA-N
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Description

Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester: is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbonic acid ester group, a phenyl group, and a propynyl group, which contribute to its distinct chemical behavior.

N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide: is another compound with significant scientific interest. It contains an indene ring, a hydroxy group, and an alaninamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The compound can be synthesized through the esterification of carbonic acid with 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl alcohol in the presence of a catalyst such as sulfuric acid.

    Industrial Production Methods: Large-scale production involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Synthetic Routes and Reaction Conditions:

    Amidation: This compound can be synthesized by reacting 2,3-dihydro-1H-indene-2-carboxylic acid with N-hydroxy-beta-alanine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Industrial Production Methods: The industrial synthesis involves the use of batch reactors with precise control over temperature and pH to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters.

Types of Reactions:

    Hydrolysis: This compound can undergo hydrolysis to form corresponding carboxylic acids and amines.

    Condensation: It can participate in condensation reactions to form larger molecules.

    Cyclization: The compound can undergo cyclization to form cyclic derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Condensation: Dehydrating agents such as phosphorus pentoxide (P2O5).

    Cyclization: Heat or catalytic conditions.

Major Products:

    Hydrolysis: Carboxylic acids and amines.

    Condensation: Larger molecules.

    Cyclization: Cyclic derivatives.

Scientific Research Applications

Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester

This compound has applications in:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide

This compound is used in:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential therapeutic properties.

    Medicine: Explored for its role in drug development.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Carbonic acid, 1-(1,1-dimethylethyl)-3-phenyl-2-propynyl methyl ester

The compound exerts its effects through:

    Molecular Targets: Interacts with specific enzymes and receptors.

    Pathways Involved: Participates in metabolic pathways related to ester hydrolysis and oxidation-reduction reactions.

N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide

The compound’s mechanism involves:

    Molecular Targets: Binds to specific proteins and enzymes.

    Pathways Involved: Involved in pathways related to hydrolysis and condensation reactions.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-2-yl)-2-[(2R,5S,6S)-6-(hydroxymethyl)-5-[(oxo-(propan-2-ylamino)methyl]amino]-2-oxanyl]acetamide
  • 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione

Uniqueness:

  • The combination of the indene ring and alaninamide moiety provides distinct chemical properties and potential applications.

Properties

CAS No.

849927-48-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(4,4-dimethyl-1-phenylpent-1-yn-3-yl) methyl carbonate

InChI

InChI=1S/C15H18O3/c1-15(2,3)13(18-14(16)17-4)11-10-12-8-6-5-7-9-12/h5-9,13H,1-4H3

InChI Key

TWRPSGPXCFCJGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#CC1=CC=CC=C1)OC(=O)OC

Origin of Product

United States

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